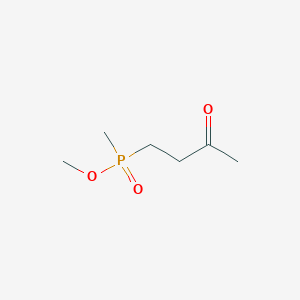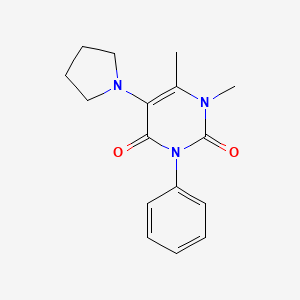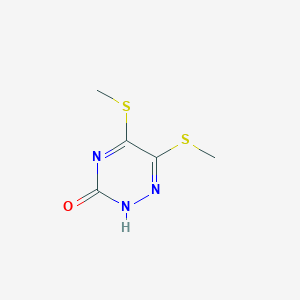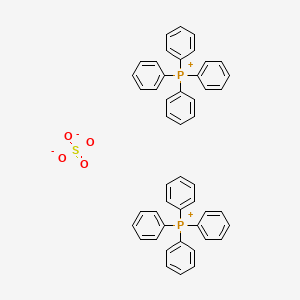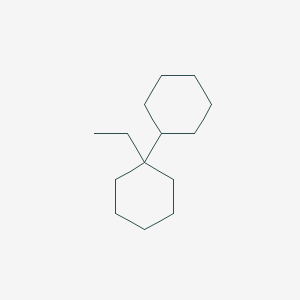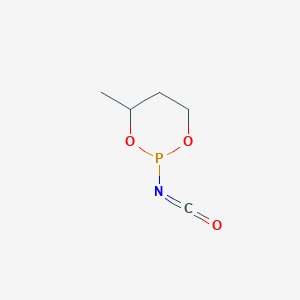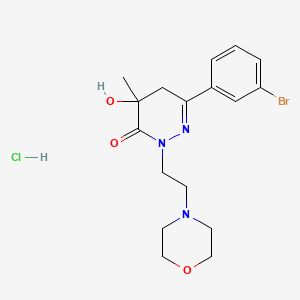
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a sulfanyl group, and a thiolane ring with a lambda6 sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a hydroxylating agent to introduce the hydroxyl group at the desired position. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can result in various ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-4-methanesulfonyl-1lambda~6~-thiolane-1,1-dione
- 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione
- 3-(Decylsulfanyl)-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Uniqueness
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is unique due to its specific combination of functional groups and the presence of a lambda6 sulfur atom. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
35555-93-2 |
|---|---|
Molekularformel |
C4H8O3S2 |
Molekulargewicht |
168.2 g/mol |
IUPAC-Name |
1,1-dioxo-4-sulfanylthiolan-3-ol |
InChI |
InChI=1S/C4H8O3S2/c5-3-1-9(6,7)2-4(3)8/h3-5,8H,1-2H2 |
InChI-Schlüssel |
WWWACGNVSYYYHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


